Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Properties
IUPAC Name |
methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-6-7(13)2-3-8(9)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCNLPKVNZECDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 2,5-dichlorobenzenesulfonamide with thiophene-2-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonated thiophene derivatives.
Substitution: Various substituted thiophene or phenyl derivatives.
Scientific Research Applications
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
- Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Uniqueness
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Biological Activity
Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 366.24 g/mol. The compound is characterized by a thiophene ring, a sulfonamide group, and a carboxylate moiety, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes involved in bacterial growth and inflammation. This inhibition can lead to antimicrobial effects by targeting bacterial enzymes essential for their survival.
- Electrophilic Activity : The electron-rich thiophene ring can engage in electrophilic aromatic substitution reactions, which may enhance its interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits potent antibacterial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a therapeutic agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in preclinical studies. It was observed to reduce pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed to determine the zone of inhibition.
- Results : The compound exhibited significant zones of inhibition (average diameter of 15 mm for S. aureus and 12 mm for E. coli), indicating strong antibacterial activity.
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Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in an animal model of acute inflammation.
- Method : Induction of inflammation was performed using carrageenan, followed by treatment with the compound.
- Results : A notable reduction in paw edema was observed, with a decrease in inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Similar Compounds
This table illustrates how this compound compares with other thiophene derivatives known for their therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate, and how can purification be optimized?
- Methodology :
- Sulfamoylation : React methyl 3-aminothiophene-2-carboxylate with 2,5-dichlorobenzenesulfonyl chloride in dry dichloromethane (CH₂Cl₂) under nitrogen protection. Reflux overnight, followed by concentration and purification via reverse-phase HPLC using a methanol-water gradient (30% → 100%) .
- Alternative Route : Use thioglycolic acid in neat conditions at 130°C under inert atmosphere for sulfamoyl group introduction .
- Purification : Reverse-phase HPLC yields >95% purity. Crystallization from methanol-water mixtures improves solid-state homogeneity .
- Data Contradiction : While uses CH₂Cl₂ and reflux, employs solvent-free conditions. Researchers should compare reaction efficiency (yield: 47–67%) and scalability for protocol selection.
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
- Characterization :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
- NMR : ¹H/¹³C NMR to resolve thiophene ring protons (δ 6.8–7.5 ppm), sulfamoyl NH (δ ~10 ppm), and ester methyl groups (δ ~3.8 ppm) .
- HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications to the thiophene ring or sulfamoyl group influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Substitutions like dichlorophenyl enhance electrophilicity, potentially increasing receptor binding (e.g., PPARβ/δ inverse agonism noted in analogs) .
- Ester vs. Carboxylic Acid : Methyl esters improve membrane permeability, whereas free carboxylic acids enhance solubility for in vitro assays .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Proposed Mechanisms :
- PPARβ/δ Modulation : Analogs like ST247 act as inverse agonists by destabilizing the receptor’s active conformation, validated via luciferase reporter assays .
- Enzyme Inhibition : Sulfamoyl groups may inhibit sulfotransferases or kinases via competitive binding, as seen in structurally related herbicides (e.g., Thifensulfuron-methyl) .
Q. How can analytical methods be tailored to quantify this compound in complex biological matrices?
- Method Development :
- LC-MS/MS : Use a C18 column with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for trace detection (LOQ < 1 ng/mL) .
- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or serum .
- Challenges : Matrix effects from thiophene derivatives require isotope-labeled internal standards (e.g., ¹³C-methyl esters) for accurate quantification .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
